

Application Note: Extraction and Quantification of (3R,13Z)-3-hydroxyicosenoyl-CoA from Tissues

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Compound of Interest

Compound Name: (3R,13Z)-3-hydroxyicosenoyl-CoA

Cat. No.: B15597957

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,13Z)-3-hydroxyicosenoyl-CoA is a long-chain 3-hydroxy fatty acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are crucial molecules in intermediary metabolism, serving as substrates for fatty acid oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of specific acyl-CoA species in biological tissues is essential for understanding their physiological and pathological roles. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, including metabolic disorders and neurodegenerative diseases. [1][2][3] This document provides a detailed protocol for the extraction and quantification of **(3R,13Z)-3-hydroxyicosenoyl-CoA** from tissue samples using a combination of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs and can be adapted for various tissue types. [4][5][6][7][8]

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be summarized in a clear and structured format to facilitate comparison between different tissue samples or experimental conditions.

Table 1: Quantification of **(3R,13Z)-3-hydroxyicosenoyl-CoA** in Tissue Samples

Sample ID	Tissue Type	Weight (mg)	(3R,13Z)-3-hydroxyicosenoyl-CoA (pmol/mg tissue)	Standard Deviation
Control 1	Liver	50.2	1.25	0.15
Control 2	Liver	49.8	1.31	0.12
Treated 1	Liver	51.5	2.54	0.21
Treated 2	Liver	50.9	2.68	0.25
Control 1	Brain	30.1	0.45	0.08
Control 2	Brain	32.5	0.49	0.07
Treated 1	Brain	31.8	0.98	0.11
Treated 2	Brain	30.7	1.05	0.13

Experimental Protocols

This protocol outlines the key steps for the extraction and quantification of **(3R,13Z)-3-hydroxyicosenoyl-CoA** from animal tissues.

Materials and Reagents

- Tissue Samples: Freshly collected and immediately flash-frozen in liquid nitrogen. Stored at -80°C until use.
- Internal Standard: Heptadecanoyl-CoA or other appropriate long-chain acyl-CoA not naturally abundant in the tissue.
- Extraction Buffer: 2.5% (w/v) Sulfosalicylic acid (SSA) in deionized water.[\[2\]](#)
- Organic Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform (HPLC grade).

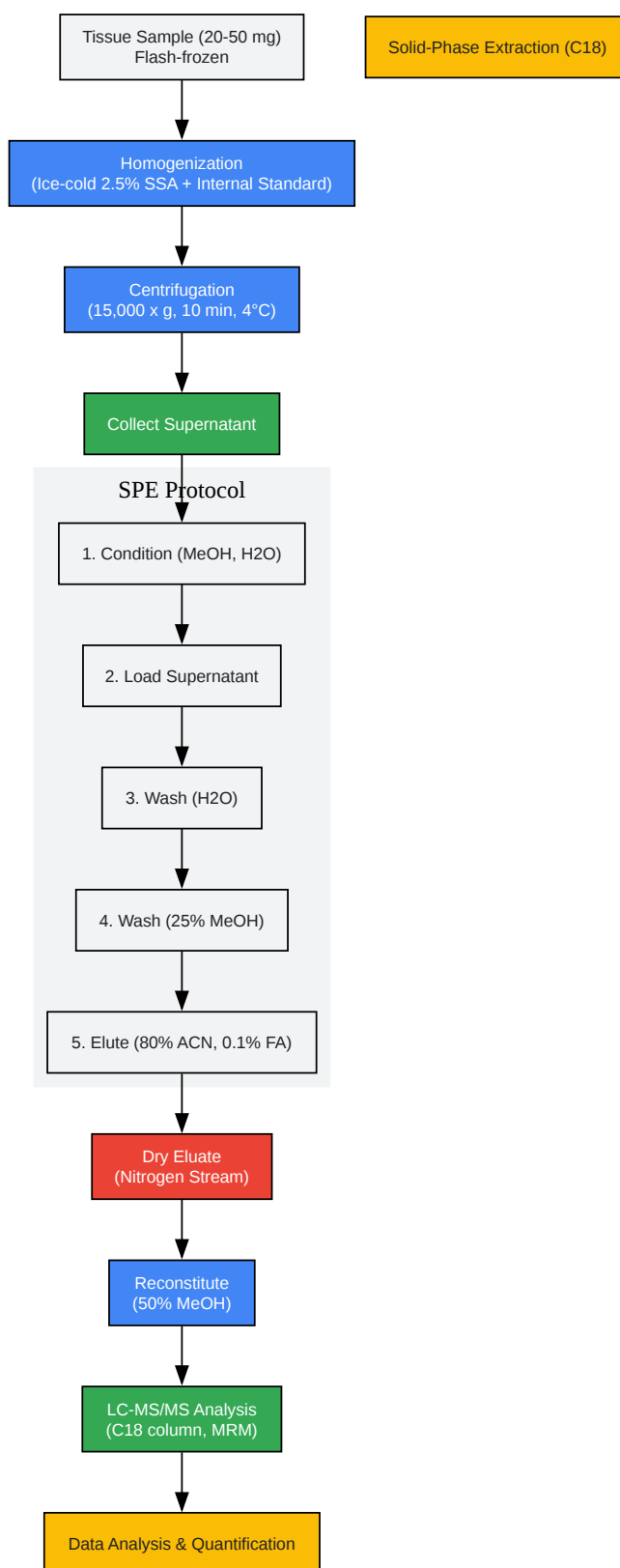
- Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges.
- SPE Wash Buffer 1: Deionized water.
- SPE Wash Buffer 2: 25% Methanol in water.
- SPE Elution Buffer: 80% Acetonitrile, 0.1% Formic Acid in water.
- LC-MS/MS Mobile Phase A: 0.1% Formic Acid in water.
- LC-MS/MS Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Homogenizer: Tissue lyser or Dounce homogenizer.
- Centrifuge: Capable of reaching 15,000 x g and maintaining 4°C.
- Nitrogen Evaporator.

Protocol Steps

- Tissue Homogenization:
 1. Weigh 20-50 mg of frozen tissue on dry ice.
 2. Immediately transfer the tissue to a pre-chilled tube containing 500 µL of ice-cold extraction buffer and the internal standard.
 3. Homogenize the tissue thoroughly using a tissue lyser or Dounce homogenizer on ice.
 4. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
 5. Carefully collect the supernatant containing the acyl-CoAs.
- Solid-Phase Extraction (SPE):
 1. Condition a C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water.

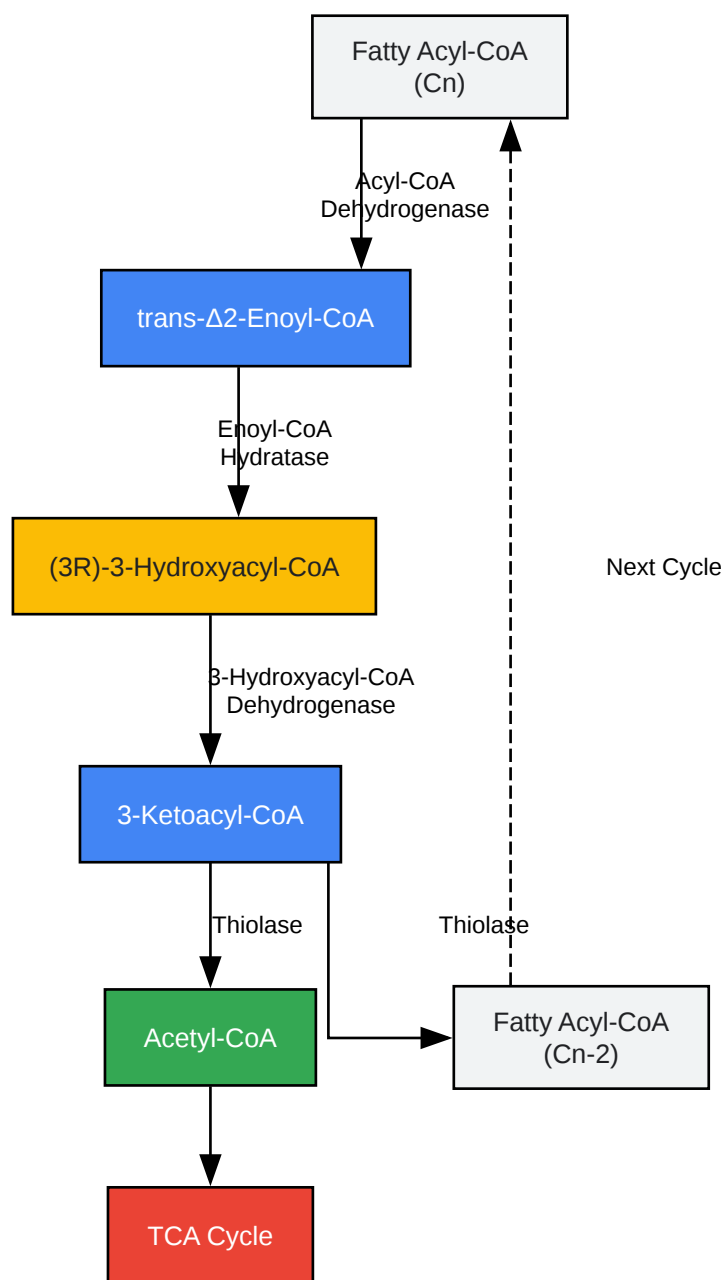
2. Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
 3. Wash the cartridge with 1 mL of deionized water to remove salts and other hydrophilic impurities.
 4. Wash the cartridge with 1 mL of 25% Methanol to remove moderately polar impurities.
 5. Elute the acyl-CoAs with 1 mL of elution buffer into a clean collection tube.
 6. Dry the eluate under a gentle stream of nitrogen.
- Sample Reconstitution and LC-MS/MS Analysis:
 1. Reconstitute the dried sample in 100 μ L of 50% Methanol.
 2. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
 3. Inject the sample onto a C18 reversed-phase column.
 4. Perform chromatographic separation using a gradient of Mobile Phase A and Mobile Phase B.
 5. Detect and quantify **(3R,13Z)-3-hydroxyicosenoyl-CoA** and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions for **(3R,13Z)-3-hydroxyicosenoyl-CoA** will need to be determined based on its molecular weight and fragmentation pattern.[8]

Mandatory Visualization



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Caption: Experimental workflow for the extraction of **(3R,13Z)-3-hydroxyicosenoyl-CoA**.



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